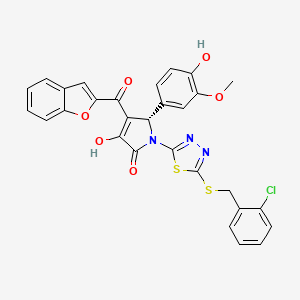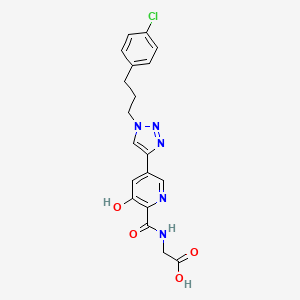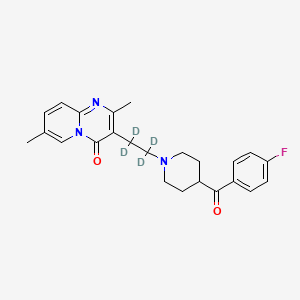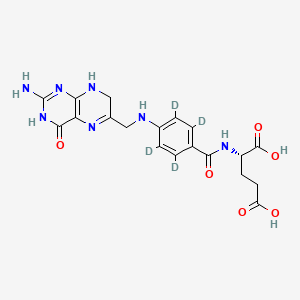
Dihydrofolic acid-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydrofolic acid-d4 is a deuterated form of dihydrofolic acid, a derivative of folic acid (vitamin B9). It is an important intermediate in the biosynthesis of purines, pyrimidines, and certain amino acids. The deuterated form, this compound, is often used in scientific research to study metabolic pathways and enzyme mechanisms due to its stability and traceability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihydrofolic acid-d4 can be synthesized through the reduction of folic acid using deuterated reducing agents. The process typically involves the following steps:
Reduction of Folic Acid: Folic acid is reduced to dihydrofolic acid using a deuterated reducing agent such as deuterated sodium borohydride (NaBD4) in a suitable solvent like deuterated water (D2O).
Purification: The resulting this compound is purified using chromatographic techniques to remove any impurities and unreacted starting materials.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reduction: Large quantities of folic acid are reduced using deuterated reducing agents in industrial reactors.
Isolation and Purification: The product is isolated and purified using large-scale chromatographic methods to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Dihydrofolic acid-d4 undergoes various chemical reactions, including:
Reduction: It can be further reduced to tetrahydrofolic acid-d4 using deuterated reducing agents.
Oxidation: It can be oxidized back to folic acid under specific conditions.
Substitution: It can undergo substitution reactions where the deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions
Reducing Agents: Deuterated sodium borohydride (NaBD4), deuterated lithium aluminum hydride (LiAlD4).
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Solvents: Deuterated water (D2O), deuterated methanol (CD3OD).
Major Products
Tetrahydrofolic Acid-d4: Formed by the reduction of this compound.
Folic Acid: Formed by the oxidation of this compound.
Scientific Research Applications
Dihydrofolic acid-d4 is widely used in scientific research due to its stability and traceability. Some of its applications include:
Metabolic Pathway Studies: Used to trace metabolic pathways and understand the role of folic acid derivatives in cellular processes.
Enzyme Mechanism Studies: Used to study the mechanisms of enzymes such as dihydrofolate reductase.
Drug Development: Used in the development of antifolate drugs for the treatment of cancer and bacterial infections.
Isotope Labeling: Used as an isotope-labeled compound in mass spectrometry and nuclear magnetic resonance (NMR) studies.
Mechanism of Action
Dihydrofolic acid-d4 exerts its effects by acting as a substrate for the enzyme dihydrofolate reductase. The enzyme catalyzes the reduction of this compound to tetrahydrofolic acid-d4, which is essential for the synthesis of purines, pyrimidines, and certain amino acids. This process is crucial for DNA and RNA synthesis, making this compound an important compound in cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
Dihydrofolic Acid: The non-deuterated form of dihydrofolic acid-d4.
Tetrahydrofolic Acid: The fully reduced form of dihydrofolic acid.
Folic Acid: The oxidized form of dihydrofolic acid.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide stability and traceability in scientific studies. This makes it particularly useful in metabolic and enzyme mechanism studies, where precise tracking of the compound is required.
Properties
Molecular Formula |
C19H21N7O6 |
|---|---|
Molecular Weight |
447.4 g/mol |
IUPAC Name |
(2S)-2-[[4-[(2-amino-4-oxo-7,8-dihydro-3H-pteridin-6-yl)methylamino]-2,3,5,6-tetradeuteriobenzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C19H21N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,12,21H,5-8H2,(H,24,29)(H,27,28)(H,31,32)(H4,20,22,25,26,30)/t12-/m0/s1/i1D,2D,3D,4D |
InChI Key |
OZRNSSUDZOLUSN-ALIZGMTFSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)[2H])[2H])NCC2=NC3=C(NC2)N=C(NC3=O)N)[2H] |
Canonical SMILES |
C1C(=NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


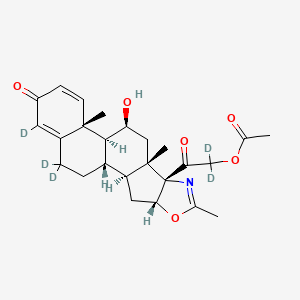
![(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2S)-1-[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(1,3-dihydroxypropan-2-yloxy)-3-hydroxypropan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12425779.png)
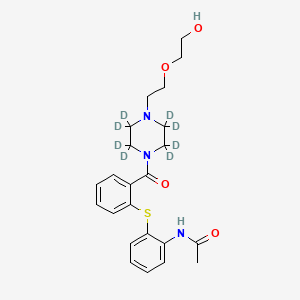
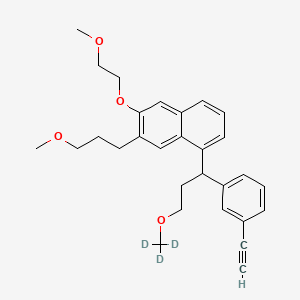

![3-[(2S,4S,5R)-4,5-dihydroxy-6-methyl-3-[(2S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12425792.png)


![methyl (7S)-7-hydroxy-5-{[3-(4-hydroxyphenyl)prop-2-enoyl]oxy}-7-methyl-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,4aH,5H,6H,7aH-cyclopenta[c]pyran-4-carboxylate](/img/structure/B12425823.png)
